molecular formula C21H19NO3S B1665807 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate CAS No. 1226895-20-0

4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate

Cat. No.: B1665807
CAS No.: 1226895-20-0
M. Wt: 365.4 g/mol
InChI Key: YCNMAPLPQYQJFC-UHFFFAOYSA-N
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Description

ATB-346, also known as otenaproxesul, is a novel nonsteroidal anti-inflammatory drug (NSAID) that releases hydrogen sulfide. It is being developed as a safer non-opioid analgesic for acute pain. This compound is designed to address the gastrointestinal (GI) safety concerns associated with traditional NSAIDs while maintaining their efficacy .

Preparation Methods

ATB-346 is synthesized by attaching a hydrogen sulfide-releasing moiety to a traditional NSAID, specifically naproxen. The synthetic route involves the esterification of 2-(6-methoxynaphthalen-2-yl)propionic acid with 4-thiocarbamoyl phenyl ester . The reaction conditions typically include the use of a solvent like dimethyl sulfoxide (DMSO) and a catalyst to facilitate the esterification process . Industrial production methods would likely involve scaling up this synthetic route while ensuring the purity and stability of the final product.

Chemical Reactions Analysis

ATB-346 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

ATB-346 exerts its effects through a combination of cyclooxygenase (COX) inhibition and hydrogen sulfide release. The compound inhibits COX activity, reducing the production of pro-inflammatory prostaglandins. Additionally, the release of hydrogen sulfide provides gastroprotective effects and enhances the compound’s anti-inflammatory properties . The molecular targets involved include COX enzymes and pathways associated with inflammation and cell survival, such as NF-κB and Akt signaling .

Properties

IUPAC Name

(4-carbamothioylphenyl) 2-(6-methoxynaphthalen-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-13(21(23)25-18-8-5-14(6-9-18)20(22)26)15-3-4-17-12-19(24-2)10-7-16(17)11-15/h3-13H,1-2H3,(H2,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNMAPLPQYQJFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201336751
Record name 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226895-20-0
Record name ATB-346
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1226895200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATB-346
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15377
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201336751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OTENAPROXESUL, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3096O7WP53
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

4-Carbamoylphenyl 2-(2-methoxynaphthalen-6-yl)-propanoate, 5 (1.80 g, 4.34 mmol) and Lawesson reagent (1.75 g, 4.34 mmol) were dissolved in 130 ml of anhydrous benzene. The reaction was warmed to 60° C. and stirred for 4 h. The solvent was removed under reduced pressure; the crude residue was purified by silica gel column (dichloromethane/methyl alcohol 9.75:0.25) to furnish 2.9 g of crude compound 6. The obtained compound was purified by a silica gel open column and eluted with CH2Cl2/MeOH (9.5/0.5)) giving the pure compound 6 (970 mg, 61% yield).
Name
4-Carbamoylphenyl 2-(2-methoxynaphthalen-6-yl)-propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
5
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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